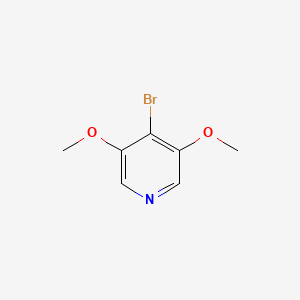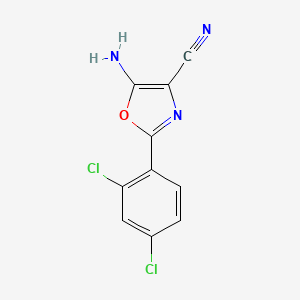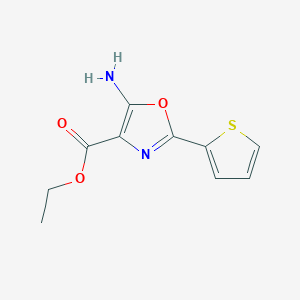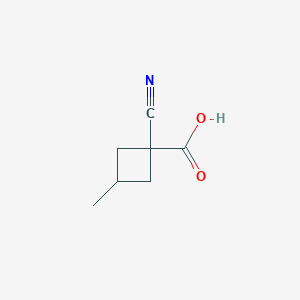![molecular formula C8H14N4O B1528525 1-(2-メトキシエチル)-1H,4H,5H,6H,7H-[1,2,3]トリアゾロ[4,5-c]ピリジン CAS No. 1481032-08-9](/img/structure/B1528525.png)
1-(2-メトキシエチル)-1H,4H,5H,6H,7H-[1,2,3]トリアゾロ[4,5-c]ピリジン
説明
“1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been found to have a wide range of biological activities . They are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of triazolopyridines has been a subject of research for many years . A common approach to constructing the [1,2,4]triazolo [1,5- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb (OAc) 4, or MnO 2, as well as more environmentally friendly PIFA (PhI (OCOCF 3) 2) and I 2 /KI were used .
Chemical Reactions Analysis
Triazolopyridines are known to react with a variety of reagents . For example, the conversion of N - (2-pyridyl)guanidines to 2-amino [1,2,4]pyrazolo [1,5- a ]pyridines, a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system was proposed . 2-Amino [1,2,4]pyrazolo [1,5- a ]pyridines were also obtained in moderate yields by the action of NCS on N - (2-pyridyl)guanidines, followed by treatment with a base .
科学的研究の応用
医薬品化学:c-Met阻害
この化合物は、c-Metタンパク質キナーゼの阻害における可能性について研究されてきたヘテロ環のクラスに属します 。c-Metは受容体型チロシンキナーゼであり、調節が乱れると、がんの進行と転移につながる可能性があります。問題の化合物の様なトリアゾロピリジンの誘導体は、この分野で有望視されており、いくつかの化合物は臨床試験にまで至っています。
神経薬理学:GABA A調節
トリアゾロピリジンは、GABA Aアロステリック調節活性を示すことが報告されています 。この活性は、GABA A受容体が、成熟した脊椎動物の中枢神経系における主要な抑制性化合物である神経伝達物質GABA(γ-アミノ酪酸)に応答する受容体のクラスであるため、重要です。これらの受容体の調節は、不安やてんかんなどの状態の治療における治療的用途を持つ可能性があります。
高分子化学:太陽電池への応用
トリアゾロピリジン誘導体を含むポリマーの構造単位は、太陽電池の開発に利用されてきました 。これらのポリマーは、太陽電池の効率と安定性に貢献することができ、再生可能エネルギー技術における重要な研究分野となっています。
蛍光プローブ
トリアゾロピリジンは、そのユニークな化学構造により、蛍光プローブとして機能することができます 。蛍光プローブは、細胞内または生物学的システム内のタンパク質や核酸などの特定の生体分子を標識または検出するために、生化学と分子生物学において不可欠なツールです。
金属イオン用ケモセンサー
トリアゾロピリジン誘導体は、金属イオンのケモセンサーとしてテストされています 。これらのケモセンサーは、通常、色や蛍光の変化である測定可能なシグナルを生成することにより、特定の金属イオンの存在を検出することができます。これは、金属イオンの検出が重要な環境モニタリングや産業プロセスにおいて特に役立ちます。
がん治療におけるEGFR阻害剤
縮合トリアゾロピリジン化合物は、EGFR阻害剤としての可能性について合成され、評価されています 。EGFR(上皮成長因子受容体)は、がん治療におけるもう1つの重要な標的です。EGFRの活性を阻害できる阻害剤は、様々なタイプのがんの治療に効果的です。
抗けいれん薬および抗菌薬
化合物の構造の一部である1,2,3-トリアゾールコアは、抗けいれん薬や広域スペクトル抗生物質などのいくつかの医薬品に存在することが知られています 。これは、化合物が新しい治療薬の開発に貢献する可能性があることを示しています。
材料科学:超分子化学
化合物の特徴であるトリアゾール環は、超分子化学における役割で知られています 。超分子化学は、非共有結合によって結合された2つ以上の化学種の会合によって形成されるエンティティの研究を扱います。この分野は、特定の特性を持つ新しい材料の開発に影響を与えます。
将来の方向性
Triazolopyridines have found wide application in drug design . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . Therefore, the future directions of “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” could be in the field of drug discovery and development .
作用機序
Target of Action
The compound “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazoles, in general, are known to interact with their targets through non-covalent bonds, which can induce broad-spectrum biological activities . The specificity of the action of these inhibitors is often attributed to the selective binding at a given site in the system .
Biochemical Pathways
Triazoles have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .
Result of Action
Triazoles have been associated with a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
特性
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-4-12-8-2-3-9-6-7(8)10-11-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSTEOVIGIVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CNCC2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481032-08-9 | |
| Record name | 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)

![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)


![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)
![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)





![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)

